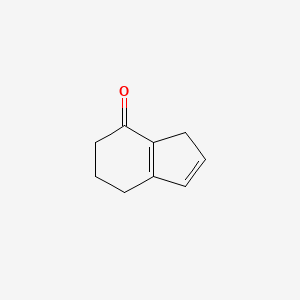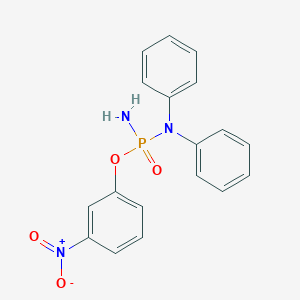
Osmium;tungsten
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Osmium and tungsten are two transition metals known for their remarkable physical and chemical properties. Osmium is a dense, hard, blue-gray metal, while tungsten is known for its high melting point and tensile strength. When combined, these metals form a compound that exhibits unique characteristics, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of osmium-tungsten compounds typically involves solid-liquid mixing methods. Submicron tungsten-osmium mixed powders can be prepared by combining the metals in specific atomic ratios and subjecting them to high-temperature conditions . This process ensures a homogeneous mixture of the two metals, resulting in a compound with enhanced properties.
Industrial Production Methods
Industrial production of osmium-tungsten compounds often involves powder metallurgy techniques. This method includes the mixing of powdered forms of osmium and tungsten, followed by compaction and sintering at high temperatures. The resulting product is a dense, durable material suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Osmium-tungsten compounds undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of the metals and the reagents used.
Common Reagents and Conditions
Oxidation: Osmium reacts with oxygen to form osmium tetroxide, a highly volatile and toxic compound. Tungsten can also form oxides under high-temperature conditions.
Reduction: Both osmium and tungsten can be reduced using hydrogen gas, resulting in the formation of their respective metals.
Major Products Formed
The major products formed from these reactions include osmium tetroxide, tungsten oxides, and various halides. These compounds exhibit unique properties that make them valuable in different applications.
Wissenschaftliche Forschungsanwendungen
Osmium-tungsten compounds have a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of osmium-tungsten compounds varies depending on their application. In biological systems, osmium-based compounds exert their effects through hydrolysis and binding with nucleic acids, leading to cytotoxicity in cancer cells . In industrial applications, the high density and hardness of these compounds provide enhanced durability and resistance to wear.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ruthenium-tungsten compounds
- Iridium-tungsten compounds
- Platinum-tungsten compounds
Uniqueness
Osmium-tungsten compounds are unique due to their combination of high density, hardness, and resistance to wear. Osmium is denser and harder than tungsten, while tungsten is more ductile and malleable . This combination results in a compound that is both durable and versatile, suitable for a wide range of applications.
Conclusion
Osmium-tungsten compounds are valuable materials with unique properties that make them suitable for various scientific and industrial applications. Their preparation methods, chemical reactions, and mechanisms of action contribute to their versatility and effectiveness in different fields.
Eigenschaften
CAS-Nummer |
106769-71-5 |
|---|---|
Molekularformel |
OsW |
Molekulargewicht |
374.1 g/mol |
IUPAC-Name |
osmium;tungsten |
InChI |
InChI=1S/Os.W |
InChI-Schlüssel |
YXIFBDPASYPBNG-UHFFFAOYSA-N |
Kanonische SMILES |
[W].[Os] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethoxyphenyl]prop-2-yn-1-ol](/img/structure/B14317453.png)
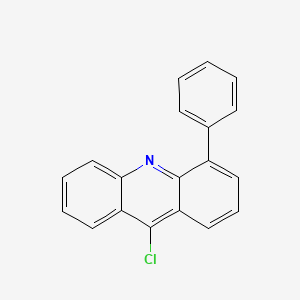
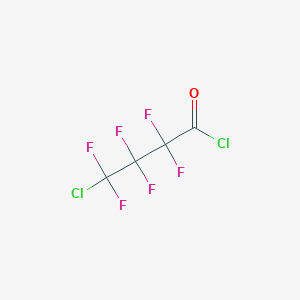

![7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol](/img/structure/B14317472.png)

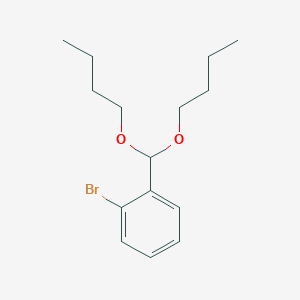
![3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane](/img/structure/B14317488.png)

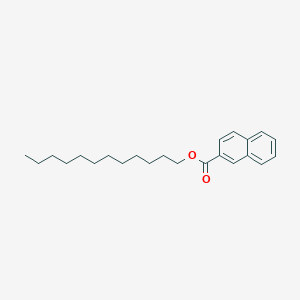
![{[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14317507.png)
